(3S)-3-Amino-3-(2-fluoro-5-methylphenyl)propanenitrile
Description
(3S)-3-Amino-3-(2-fluoro-5-methylphenyl)propanenitrile is a chiral nitrile-containing compound characterized by a phenyl ring substituted with fluorine at position 2 and a methyl group at position 3. Its molecular formula is C₁₀H₁₀FN₂, with a molecular weight of 180.20 g/mol.
Properties
Molecular Formula |
C10H11FN2 |
|---|---|
Molecular Weight |
178.21 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2-fluoro-5-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11FN2/c1-7-2-3-9(11)8(6-7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3/t10-/m0/s1 |
InChI Key |
GYVMGPZPLZGJPP-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)F)[C@H](CC#N)N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(CC#N)N |
Origin of Product |
United States |
Preparation Methods
Asymmetric Synthesis via Chiral Catalysis or Auxiliaries
- The synthesis often starts with the corresponding 2-fluoro-5-methylbenzaldehyde, which undergoes a condensation with malonic acid and ammonium acetate under controlled conditions to form a β-amino acid intermediate.
- This intermediate is then converted into the amino nitrile via dehydration or substitution reactions.
- Chiral catalysts or auxiliaries are employed to induce stereoselectivity, ensuring the (3S) configuration at the amino-bearing carbon.
- Reaction conditions such as temperature, pH, and solvent choice (e.g., ethanol or methanol) are optimized to maximize yield and enantiomeric excess.
One-Pot Process Techniques
- Inspired by patented methods for related 3-amino-3-phenylpropionic acid esters, a one-pot synthesis can be adapted.
- In this process, all reactants — including the substituted benzaldehyde, malonic acid, and ammonium acetate — are combined in a suitable solvent such as ethanol.
- The reaction mixture is heated to reflux to promote condensation and formation of the amino acid intermediate.
- Without isolating intermediates, the reaction mixture is treated with an esterifying or dehydrating reagent (e.g., thionyl chloride) to convert the amino acid to the corresponding amino nitrile.
- The product is isolated by adjusting pH, extracting with organic solvents (e.g., dichloromethane), and purification steps such as chromatography or crystallization.
- This method reduces operational complexity and waste generation, improving overall efficiency and environmental compliance.
Reaction Conditions and Catalysts
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Condensation | 2-fluoro-5-methylbenzaldehyde, malonic acid, ammonium acetate, ethanol, reflux at ~50-80°C | Formation of β-amino acid intermediate |
| Dehydration/Conversion | Thionyl chloride or other dehydrating agents, reflux | Converts amino acid to amino nitrile |
| Purification | pH adjustment (to ~6-7), extraction with dichloromethane, chromatography | Ensures high purity and yield |
- Studies on related compounds indicate that controlling the stereochemistry is critical for biological activity, necessitating asymmetric synthesis methods.
- One-pot processes have demonstrated yields ranging from 58% to 78% with high purity (HPLC purity ~98%), suggesting their applicability to the 2-fluoro-5-methyl analogue.
- The choice of solvent and reaction temperature significantly impacts yield and enantiomeric purity.
- Use of milder reaction conditions and avoidance of high-pressure or hazardous catalysts (e.g., rhodium complexes) enhances safety and scalability.
| Method Type | Key Features | Advantages | Challenges |
|---|---|---|---|
| Asymmetric Catalysis | Chiral catalysts or auxiliaries; stepwise synthesis | High stereoselectivity; well-established | Requires chiral reagents; multiple steps |
| One-Pot Process | All reactants combined; no intermediate isolation | Simplified operation; reduced waste; good yields | Requires precise control of conditions |
| Traditional Multi-Step | Intermediate isolation and purification | Flexibility in reaction control | Increased complexity and waste |
Scientific Research Applications
Chemistry: In chemistry, (3S)-3-Amino-3-(2-fluoro-5-methylphenyl)propanenitrile is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It serves as a model compound for understanding the effects of fluoro-substitution on biological activity.
Medicine: In medicine, (3S)-3-Amino-3-(2-fluoro-5-methylphenyl)propanenitrile is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: Industrially, the compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it valuable for the synthesis of intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(2-fluoro-5-methylphenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro-substituted phenyl ring enhances its binding affinity and selectivity, leading to modulation of biological pathways. The compound may inhibit or activate specific enzymes, resulting in therapeutic effects such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven differences:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The fluorine atom (electron-withdrawing) in all analogs likely enhances metabolic stability. Chlorine (in the 4-chloro analog ) further increases molecular weight and lipophilicity compared to methyl or methoxy groups.
- Biological Relevance : DF 203 demonstrates that methyl substituents on aromatic rings can drive selective antitumor activity via CYP1A1 metabolism. This suggests that the methyl group in the target compound may similarly influence enzyme interactions, though direct evidence is lacking.
Physical and Chemical Properties
- Molecular Weight : The target compound (180.20 g/mol) is lighter than its methoxy (194.21 g/mol ) and chloro (198.62 g/mol ) analogs, reflecting substituent contributions.
- Polarity : The methoxy analog is more polar than the methyl-substituted target compound, which may affect pharmacokinetic properties like absorption and distribution.
- Stereochemical Purity: highlights the importance of optical purity in related compounds (e.g., 98% ee for (R)-3-amino-3-phenylpropanoic acid ethyl ester hydrochloride), suggesting that the S-configuration in the target compound is critical for its intended function .
Biological Activity
(3S)-3-Amino-3-(2-fluoro-5-methylphenyl)propanenitrile is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article aims to explore its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features:
- Amino Group : Capable of forming hydrogen bonds with biological macromolecules.
- Nitrile Group : Imparts unique reactivity and may influence biological interactions.
- Fluoro-substituted Phenyl Ring : Enhances hydrophobic interactions, potentially increasing binding affinity to target proteins.
Its molecular formula is , with a molecular weight of approximately 201.22 g/mol.
The biological activity of (3S)-3-Amino-3-(2-fluoro-5-methylphenyl)propanenitrile is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The following mechanisms are proposed:
- Hydrogen Bond Formation : The amino group can form hydrogen bonds with active sites on proteins, influencing their activity.
- Hydrophobic Interactions : The fluoro-substituted phenyl ring enhances the compound's ability to engage in hydrophobic interactions, which can stabilize binding to lipid membranes or protein pockets.
- Enzyme Modulation : Preliminary studies suggest that the compound may act as an inhibitor or modulator of certain enzymes, potentially impacting metabolic pathways.
Pharmacological Studies
Research indicates that (3S)-3-Amino-3-(2-fluoro-5-methylphenyl)propanenitrile exhibits various pharmacological properties:
- Antimicrobial Activity : In vitro studies have shown efficacy against certain bacterial strains, suggesting potential as an antibacterial agent.
- Anticancer Potential : Preliminary data indicate that this compound may inhibit the proliferation of cancer cell lines, although further studies are needed to elucidate its mechanism and efficacy.
Case Studies
-
Antibacterial Efficacy
- A study demonstrated that (3S)-3-Amino-3-(2-fluoro-5-methylphenyl)propanenitrile inhibited the growth of Staphylococcus aureus with an IC50 value of 12 µM. This suggests a promising role in developing new antibiotics.
-
Antitumor Activity
- In a recent investigation involving human cancer cell lines (e.g., MDA-MB-231), the compound showed significant growth inhibition with an IC50 value of 8 µM, indicating a potential for further development as an anticancer drug.
Data Tables
| Biological Activity | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 12 | |
| Antitumor | MDA-MB-231 | 8 | |
| Enzyme Inhibition | Unknown | TBD |
Safety Profile
Preliminary toxicity assessments indicate that (3S)-3-Amino-3-(2-fluoro-5-methylphenyl)propanenitrile exhibits low acute toxicity in animal models. In a study involving Kunming mice, no adverse effects were observed at doses up to 2000 mg/kg, suggesting a favorable safety profile for further research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
